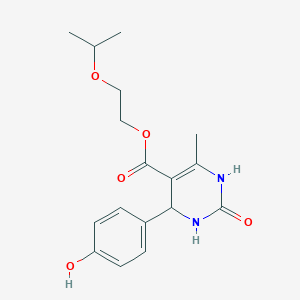

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide

Übersicht

Beschreibung

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in various physiological and pathological processes. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.

Wirkmechanismus

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide is a selective antagonist of the P2X7 receptor, which is expressed in various cells of the immune system, including macrophages, microglia, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of the inflammasome complex, which is involved in the pathogenesis of various inflammatory diseases. N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and the formation of the inflammasome complex.

Biochemical and Physiological Effects:

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inhibiting the growth and metastasis of cancer cells, and modulating the immune response. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. It has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide has several advantages for lab experiments, including its high selectivity and potency for the P2X7 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide, including its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide on the P2X7 receptor and to identify potential drug targets for the development of more effective therapies. Additionally, studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide for its potential clinical use.

Synthesemethoden

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide involves a multistep process, which starts with the reaction of 3-chlorobenzoic acid with tert-butyl hydroxylamine to form N-tert-butyl-3-chlorobenzamide. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to form N-hydroxy-N-tert-butyl-3-chlorobenzamide. Finally, the isoxazole ring is formed by reacting the N-hydroxy intermediate with acetic anhydride in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-3-chlorobenzamide has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZCTBVXUJWIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101199679 | |

| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chlorobenzamide | |

CAS RN |

959239-93-1 | |

| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101199679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)

![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)

![1-cyclohexyl-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236475.png)

![benzyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5236479.png)

![1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine](/img/structure/B5236497.png)

![1-(4-bromo-2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5236503.png)

![2-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5236517.png)

![3-(4-methylphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5236518.png)

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide](/img/structure/B5236525.png)

![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)